molecular formula C11H14O4 B1330015 Ethyl homovanillate CAS No. 60563-13-5

Ethyl homovanillate

Cat. No.: B1330015
CAS No.: 60563-13-5
M. Wt: 210.23 g/mol
InChI Key: AWPMWZHWVKXADV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl homovanillate primarily targets Monoamine Oxidase A (MAOA) . MAOA is an enzyme that is involved in the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. It plays a crucial role in mood regulation and neurological functions .

Mode of Action

As a strong inhibitor of MAOA , this compound binds to the active site of the enzyme, preventing it from breaking down neurotransmitters. This results in an increase in the levels of these neurotransmitters, which can affect mood and other neurological functions .

Result of Action

The inhibition of MAOA by this compound leads to an increase in the levels of certain neurotransmitters in the brain. This can result in changes in mood, behavior, and neurological function. The exact molecular and cellular effects would depend on a variety of factors, including the dose of this compound and the individual’s specific biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl homovanillate can be synthesized through the transesterification of methyl or this compound. This process involves heating the compound with 2.3 equivalents of the respective alcohol and 0.1 equivalents of 25% sodium methylate solution in methanol at 150–170°C .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale transesterification reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl homovanillate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the methoxy and hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or Grignard reagents are employed for substitution reactions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylacetates depending on the reagents used.

Scientific Research Applications

Ethyl homovanillate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific inhibitory action on monoamine oxidase A, which distinguishes it from other similar compounds. Its combination of aromatic properties and biological activity makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-3-15-11(13)7-8-4-5-9(12)10(6-8)14-2/h4-6,12H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPMWZHWVKXADV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30209367
Record name Ethyl 4-hydroxy-3-methoxyphenylacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ethyl-2-(4-hydroxy-3-methoxy-phenyl)acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2293/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble
Record name Ethyl-2-(4-hydroxy-3-methoxy-phenyl)acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2293/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

60563-13-5
Record name Ethyl homovanillate
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URL https://commonchemistry.cas.org/detail?cas_rn=60563-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethyl homovanillate
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Record name Ethyl 4-hydroxy-3-methoxyphenylacetate
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Record name Ethyl 4-hydroxy-3-methoxyphenylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.617
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ETHYL HOMOVANILLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3SBN6E2A9
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Synthesis routes and methods I

Procedure details

A mixture of homovanillic acid (5 g, 27.4 mmol) and H2SO4 (96%, 1.46 mL, 27.4 mmol) in EtOH (100 mL) was stirred for 1 h at 85° C., allowed to cool to RT and concentrated. The residue was diluted in H2O and extracted with DCM. The organic phase was washed with H2O, dried (Na2SO4), filtered and concentrated to afford 5.8 g of the title compounds as a yellow oil. LC-MS: m/z 211.2 [M+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1.46 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of (4-hydroxy-3-methoxyphenyl)acetic acid (15.00 g), conc. sulfuric acid (5 mL) and anhydrous ethanol (100 mL) was heated under reflux for 17 hrs. The reaction mixture was concentrated under reduced pressure, and the residue was dissolved in ethyl acetate. The ethyl acetate solution was washed successively with distilled water and saturated brine, dried over anhydrous magnesium sulfate and concentrated. The residue was subjected to silica gel column chromatography, and eluted with ethyl acetate-hexane (1:9 to 7:3, v/v) to give ethyl (4-hydroxy-3-methoxyphenyl)acetate as a colorless oil (14.55 g, yield 90%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Does the presence of ethyl homovanillate in Calligonum polygonoides suggest any potential medicinal properties?

A2: While this compound has shown potential for various biological activities in other contexts, it is premature to definitively claim specific medicinal properties for Calligonum polygonoides based solely on this study. The research [] primarily focuses on identifying the chemical composition of the essential oil. Further investigation is needed to isolate, quantify, and assess the bioactivity of this compound from this plant in isolation and in the context of the complete phytochemical profile.

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